molecular formula C5H10N4 B1318009 2-(1H-1,2,4-triazol-1-yl)propan-1-amine CAS No. 876669-35-1

2-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No. B1318009
CAS RN: 876669-35-1
M. Wt: 126.16 g/mol
InChI Key: ZDGKUKFHKBGSDZ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . This compound is part of a larger group of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer properties .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. In one study, nineteen novel 1,2,4-triazole derivatives were synthesized, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound and its derivatives was established using various spectroscopic techniques. These include Infrared spectroscopy (IR), Proton nuclear magnetic resonance (^1H-NMR), Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The compound is synthesized as part of a series of 1,2,4-triazole derivatives, which are then evaluated for their cytotoxic activities .

Mechanism of Action

Advantages and Limitations for Lab Experiments

2-Aminotriazole has several advantages in laboratory experiments. It is stable, non-toxic, and water-soluble, making it easy to work with. In addition, it is relatively inexpensive and readily available. However, it can be difficult to remove from reaction mixtures, and it can interfere with certain reactions.

Future Directions

In the future, 2-(1H-1,2,4-triazol-1-yl)propan-1-amineole could be used in a variety of new applications. It could be used as a chelating agent to remove heavy metals from wastewater, or as a catalyst in the synthesis of new pharmaceuticals or agrochemicals. It could also be used as a stabilizer in biological systems, or as a preservative in food and cosmetics. In addition, 2-(1H-1,2,4-triazol-1-yl)propan-1-amineole could be used to modulate the activity of certain receptors, or to inhibit the growth of certain bacteria or fungi. Finally, it could be used to develop new synthetic methods, such as the synthesis of new polymers or the synthesis of new drugs.

Synthesis Methods

2-Aminotriazole can be synthesized in a number of ways, including the reaction of hydrazine with ethyl diazoacetate, the reaction of hydrazine with sodium nitrite, and the reaction of hydrazine with acetic anhydride. The most common method is the reaction of hydrazine with ethyl diazoacetate, which produces 2-(1H-1,2,4-triazol-1-yl)propan-1-amineole in high yields.

Scientific Research Applications

2-Aminotriazole has a wide range of applications in scientific research. It is used as a building block in organic synthesis and as a reagent in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and dyes. It is also used as a chelating agent and as a catalyst in various reactions. In addition, 2-(1H-1,2,4-triazol-1-yl)propan-1-amineole is used as a stabilizer in various biochemical and physiological processes.

Biochemical Analysis

Biochemical Properties

2-(1H-1,2,4-triazol-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The triazole ring in this compound can bind to the iron in the heme moiety of cytochrome P450 enzymes, influencing their activity . Additionally, the compound can form hydrogen bonds with various biomolecules, enhancing its pharmacokinetic and pharmacological properties . These interactions are crucial for understanding the compound’s potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including MCF-7, Hela, and A549 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can alter the metabolism of other drugs and endogenous compounds, impacting cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The triazole ring binds to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This inhibition can lead to changes in the metabolism of various substrates, including drugs and endogenous compounds. Additionally, the compound can form hydrogen bonds with other biomolecules, influencing their structure and function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, affecting its efficacy and safety in experimental studies . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring of the compound’s stability and degradation products .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s interaction with cytochrome P450 enzymes plays a significant role in its metabolic fate, affecting the levels of metabolites and the overall metabolic flux . These interactions are essential for understanding the compound’s pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins . The compound’s ability to form hydrogen bonds with biomolecules can affect its localization and accumulation in specific tissues . Understanding these transport and distribution mechanisms is important for predicting the compound’s therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies.

properties

IUPAC Name

2-(1,2,4-triazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGKUKFHKBGSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1C=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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